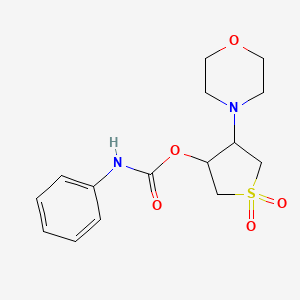
N-(1-adamantylmethyl)-4-propoxybenzenesulfonamide
Overview
Description
N-(1-adamantylmethyl)-4-propoxybenzenesulfonamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is found in various cells of the immune and nervous systems. A-438079 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
A-438079 selectively blocks the P2X7 receptor, which is involved in the regulation of various cellular processes, including inflammation, immune response, and apoptosis. The P2X7 receptor is activated by extracellular ATP, which leads to the release of inflammatory cytokines and chemokines. By blocking this receptor, A-438079 reduces the release of these inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
A-438079 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. A-438079 has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-438079 has been shown to reduce neuropathic pain behavior in animal models.
Advantages and Limitations for Lab Experiments
A-438079 has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. A-438079 has also been shown to have good pharmacokinetic properties, which allows for its use in various animal models. However, there are also some limitations to the use of A-438079 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, A-438079 has been shown to have some off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of A-438079. One potential application is in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. A-438079 has been shown to reduce neuroinflammation in animal models, and further studies are needed to determine its potential therapeutic effects in these diseases. Another potential application is in the treatment of chronic pain. A-438079 has been shown to reduce neuropathic pain behavior in animal models, and further studies are needed to determine its potential use in the treatment of chronic pain in humans. Finally, A-438079 may have potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its potential therapeutic effects in these diseases.
Scientific Research Applications
A-438079 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation. A-438079 has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain behavior in animal models.
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-7-24-18-3-5-19(6-4-18)25(22,23)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-6,15-17,21H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWXBIOUYRGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298507.png)
![1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298508.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298511.png)
![3-(4-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298526.png)
![5-(4-bromophenyl)-3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298531.png)
![3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298545.png)
![3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298546.png)
![1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4298554.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)


![1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298595.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B4298606.png)